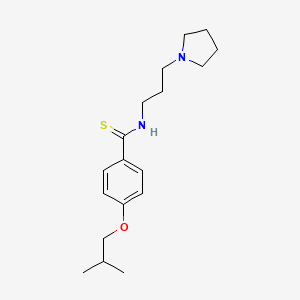
Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- is a chemical compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in medical, industrial, and biological fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the reaction of p-isobutoxybenzoyl chloride with N-(3-pyrrolidinylpropyl)thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
Substituted benzamides: Such as ethenzamide, salicylamide, and procainamide, which have various pharmaceutical applications.
Uniqueness
Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
32417-08-6 |
|---|---|
Formule moléculaire |
C18H28N2OS |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-(2-methylpropoxy)-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide |
InChI |
InChI=1S/C18H28N2OS/c1-15(2)14-21-17-8-6-16(7-9-17)18(22)19-10-5-13-20-11-3-4-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,22) |
Clé InChI |
HTGZDASDWNKZGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



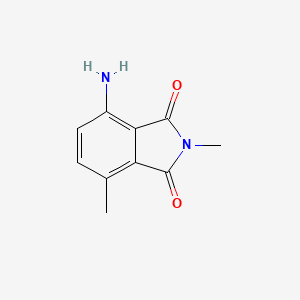
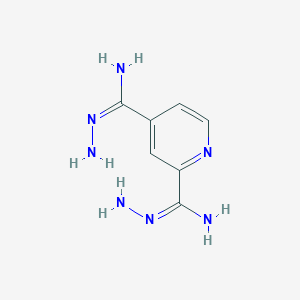


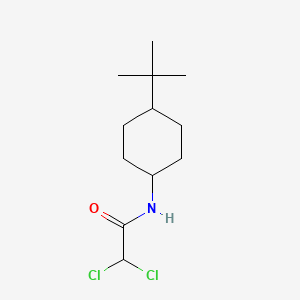
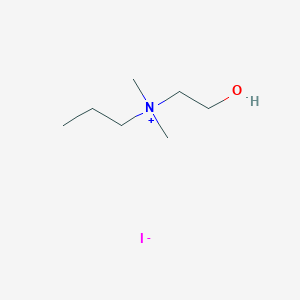
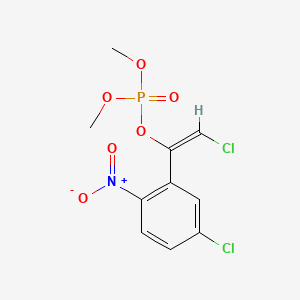
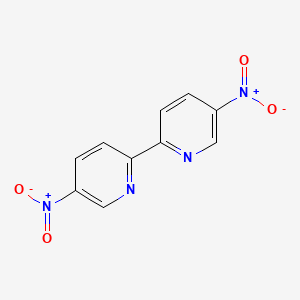
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
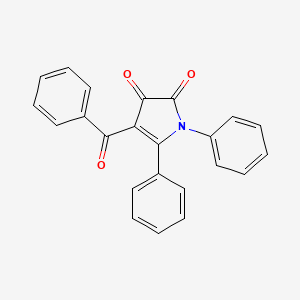
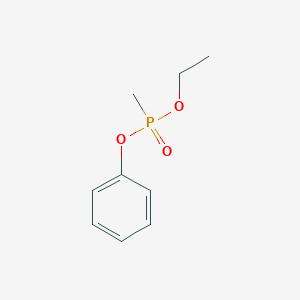
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

